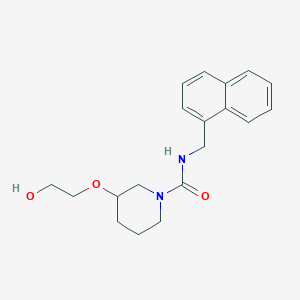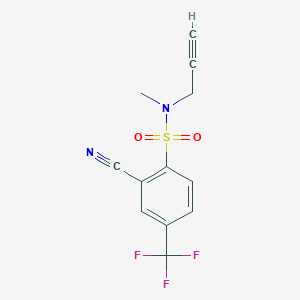![molecular formula C11H11F2N3O3S B7677986 5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7677986.png)
5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole, also known as DMSMT, is a chemical compound that has been widely used in scientific research. This compound has been found to have a wide range of applications in various fields such as biochemistry, pharmacology, and toxicology.
Mécanisme D'action
5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole inhibits the activity of metalloproteinases by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from carrying out its normal function of degrading extracellular matrix proteins. The inhibition of metalloproteinases by this compound has been found to have various therapeutic benefits such as reducing tumor growth and metastasis, improving wound healing, and preventing tissue damage in inflammatory diseases.
Biochemical and Physiological Effects
The inhibition of metalloproteinases by this compound has been found to have various biochemical and physiological effects. In cancer, this compound has been found to reduce tumor growth and metastasis by inhibiting the activity of metalloproteinases involved in tumor invasion and angiogenesis. In wound healing, this compound has been found to improve the healing process by reducing the degradation of extracellular matrix proteins. In inflammatory diseases, this compound has been found to prevent tissue damage by inhibiting the activity of metalloproteinases involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole has several advantages as a tool for studying metalloproteinases in lab experiments. It is a potent inhibitor of metalloproteinases and has been found to be effective in various experimental models. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations. It is not selective for specific metalloproteinases and can inhibit other enzymes that contain a zinc ion in their active site. This can lead to off-target effects and limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for the use of 5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole in scientific research. One area of interest is the development of more selective inhibitors of metalloproteinases that can target specific enzymes involved in disease processes. Another area of interest is the use of this compound in combination with other drugs to enhance their therapeutic effects. Additionally, the use of this compound in imaging studies to visualize metalloproteinase activity in vivo is an area of active research.
Méthodes De Synthèse
The synthesis of 5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole involves the reaction of 4-(difluoromethoxy)benzyl chloride with 1-methyl-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is obtained through filtration and drying. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
5-[[4-(Difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole has been extensively used in scientific research due to its ability to inhibit the activity of a class of enzymes called metalloproteinases. Metalloproteinases are involved in various physiological processes such as tissue remodeling, wound healing, and angiogenesis. They have also been implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. This compound has been found to be a potent inhibitor of metalloproteinases and has been used to study their role in various diseases.
Propriétés
IUPAC Name |
5-[[4-(difluoromethoxy)phenyl]methylsulfonyl]-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O3S/c1-16-11(14-7-15-16)20(17,18)6-8-2-4-9(5-3-8)19-10(12)13/h2-5,7,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRLYQDRCKOKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)S(=O)(=O)CC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)
![3-[[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7677914.png)
![3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B7677923.png)


![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)

![1-(Oxan-4-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7677952.png)

![6-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7677964.png)
![2-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7677971.png)
![Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7677975.png)
![2-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7678005.png)
![[2-[(Dimethylsulfamoylamino)methyl]-3-methylbutyl]benzene](/img/structure/B7678011.png)
